Stereospecific Enzymatic Hydrolysis Differentiates Trans from Cis Triacetate
A critical differentiation for trans-1,3,5-cyclohexanetriol is its unique behavior as a substrate for enzymatic hydrolysis. In the synthesis of a key precursor for the antipsoriatic vitamin D derivative Ro 65-2299, the triacetate ester of trans-1,3,5-cyclohexanetriol underwent highly selective monohydrolysis, while the corresponding cis-isomer triacetate remained completely unreactive [1]. This demonstrates that the stereochemistry of the starting triol is the primary determinant of enzymatic recognition and reactivity.
| Evidence Dimension | Enzymatic monohydrolysis yield and enantiomeric excess |
|---|---|
| Target Compound Data | Yield: 84%; Enantiomeric excess: >99% |
| Comparator Or Baseline | cis-1,3,5-triacetoxy-cyclohexane (cis-isomer of target): Yield: 0% (no reaction) |
| Quantified Difference | Target compound achieves high yield and enantiopurity; comparator shows zero conversion. |
| Conditions | Enzymatic monohydrolysis of 1,3,5-triacetoxy-cyclohexane to (1R,3R)-1,3-diacetoxy-5-hydroxy-cyclohexane |
Why This Matters
This evidence proves that the trans-isomer is an essential, non-substitutable starting material for the stereospecific synthesis of high-value chiral pharmaceutical intermediates.
- [1] Hilpert, H., & et al. (2000). Multiselective enzymatic reactions for the synthesis of protected homochiral cis- and trans-1,3,5-cyclohexanetriols. Tetrahedron: Asymmetry, 11(20), 4171-4178. View Source
